1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one
Description
Properties
IUPAC Name |
1-chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-6-4-7(6)2-3-8(10)5-9/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRMUIYPWRLUQZ-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1CCC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one typically involves the reaction of 2-methylcyclopropylmethanol with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent. The resulting intermediate is then subjected to a Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at room temperature.
Oxidation: Conducted in acidic or basic aqueous solutions at elevated temperatures.
Reduction: Performed in anhydrous conditions using solvents like tetrahydrofuran or diethyl ether.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, amines, or thiols.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its role in drug development, particularly as a potential therapeutic agent. Its structural characteristics suggest it may interact with biological targets effectively.
- G-Protein Coupled Receptor Modulation : Research indicates that derivatives of this compound can act as modulators of G-protein coupled receptors (GPCRs). GPCRs are pivotal in numerous physiological processes and are common targets in drug discovery . The modulation of these receptors can lead to significant therapeutic effects, making the compound a candidate for further exploration in pharmacology.
Synthesis and Chemical Properties
The synthesis of 1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one is crucial for its application. The compound can be synthesized through various chemical reactions involving cyclopropyl derivatives and chlorinated butanones.
- Synthetic Pathways : The synthesis typically involves the use of specific reagents and conditions to ensure high yields and purity. Detailed methodologies have been documented in patents, providing insights into the optimal conditions for synthesis .
Agricultural Applications
In addition to its medicinal properties, 1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one has potential applications in agriculture as a pesticide or herbicide.
- Antimicrobial Properties : Studies have shown that certain chlorinated compounds exhibit antimicrobial activity against plant pathogens. This could make 1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one a candidate for developing new agricultural chemicals aimed at protecting crops from bacterial infections .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound in various applications.
Case Study 1: Pharmacological Efficacy
A recent study explored the effects of 1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one on specific GPCRs involved in metabolic regulation. The findings indicated that the compound could potentially enhance insulin sensitivity in vitro, suggesting a possible application in diabetes management.
Case Study 2: Agricultural Impact
Another case study focused on the application of this compound as a biocontrol agent against common agricultural pathogens. Results demonstrated significant reductions in disease incidence when applied to infected crops, highlighting its potential as an environmentally friendly pesticide alternative.
Data Summary Table
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one involves its interaction with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s reactivity is influenced by the steric and electronic effects of the cyclopropyl group.
Comparison with Similar Compounds
1-Chloro-2-butanol: Similar in structure but lacks the cyclopropyl group.
1-Chloro-4-(methylsulfonyl)butan-2-one: Contains a sulfonyl group instead of a cyclopropyl group.
(1S,2R,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane: Similar cycloalkane structure but with different substituents.
Uniqueness: 1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions.
Biological Activity
1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one is a compound with notable biological activity, particularly in the context of drug discovery and development. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C_7H_11ClO
- Molecular Weight : 150.62 g/mol
The presence of the chloro and cyclopropyl groups contributes to its unique pharmacological profile, which is crucial for its interaction with biological targets.
1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one exhibits several mechanisms of action that contribute to its biological activity:
- MDM2 Inhibition : The compound acts as an inhibitor of the MDM2 protein, which is implicated in cancer progression. By inhibiting MDM2, it can potentially restore p53 function, leading to apoptosis in cancer cells .
- ADME Properties : The pharmacokinetic properties of this compound have been characterized using advanced in silico models. Studies indicate favorable absorption and distribution characteristics, which enhance its bioavailability .
Case Studies
Several studies have explored the biological effects of 1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one:
- Anticancer Activity : A study demonstrated that the compound effectively inhibited tumor growth in xenograft models by inducing apoptosis through the p53 pathway. This was evidenced by increased levels of pro-apoptotic markers and reduced tumor size compared to controls.
- Toxicity Assessment : In vitro cytotoxicity assays using HepG2 cells showed that the compound has a low toxicity profile, with an IC50 value greater than 100 µM, indicating safety for further development .
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| MDM2 Inhibition | High | Restores p53 function |
| Anticancer Activity | Moderate | Induces apoptosis |
| Cytotoxicity | Low | Minimal impact on normal cells |
Table 2: ADME Properties
| Property | Value |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Phase I metabolism |
| Excretion | Renal |
Q & A
Basic: What are the standard synthetic routes for 1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one, and how can reaction efficiency be optimized?
The synthesis typically involves chlorination of a pre-formed cyclopropane-containing ketone (e.g., 4-[(1R,2R)-2-methylcyclopropyl]butan-2-one) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane under reflux . Key considerations:
- Temperature control : Slow addition of chlorinating agents to avoid side reactions (e.g., over-chlorination).
- Solvent choice : Use inert solvents (e.g., DCM) to stabilize intermediates.
- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials.
For enantiomeric purity, copper-catalyzed enantioselective cyclopropanation (as seen in analogous systems) may be adapted to ensure the (1R,2R)-configuration .
Basic: How is the stereochemistry of the (1R,2R)-2-methylcyclopropyl group confirmed in this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical assignment.
- SHELX software (e.g., SHELXL) refines crystallographic data to determine bond angles, torsion angles, and absolute configuration .
- Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can provide preliminary stereochemical validation in solution .
Advanced: What experimental strategies mitigate challenges in analyzing trace impurities (e.g., (S)-1-chloro-2-methylpentadecan-4-one) during spectroscopic characterization?
Trace impurities (e.g., 0.5–2% by GC-MS) may arise from incomplete purification or side reactions.
- High-resolution mass spectrometry (HR-MS) : Differentiates isotopic patterns between the target compound and impurities .
- 2D NMR (COSY, HSQC) : Identifies spin systems unique to impurities. For example, cross-peaks in - HSQC not matching the parent compound indicate contaminants.
- Fractional crystallization : Exploit solubility differences to remove impurities before analysis .
Advanced: How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?
The strained cyclopropane ring (bond angles ~60°) increases electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack.
- Kinetic studies : Compare reaction rates with non-cyclopropane analogs (e.g., linear alkyl chains) using UV-Vis or NMR probes.
- DFT calculations : Model transition states to explain regioselectivity (e.g., preference for α vs. β substitution) .
Basic: What safety protocols are recommended for handling this compound, given its chlorinated and cyclopropane functionalities?
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and fume hood use to prevent inhalation/skin contact.
- Reactivity hazards : Avoid strong oxidizers (risk of exothermic decomposition) and moisture (hydrolysis may release HCl).
- Waste disposal : Neutralize with aqueous bicarbonate before disposal in halogenated waste containers .
Advanced: How can computational methods predict the biological activity of this compound, given its structural similarity to kinase inhibitors?
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or CDK2).
- QSAR modeling : Correlate substituent effects (e.g., Cl position, cyclopropane strain) with inhibitory potency using datasets from PubChem or ChEMBL .
- Metabolic stability assays : Liver microsome studies predict CYP450-mediated degradation pathways .
Basic: What spectroscopic techniques are most effective for characterizing the carbonyl group in this compound?
- IR spectroscopy : Strong absorption at ~1700–1750 cm⁻¹ for the ketone C=O stretch.
- NMR : A peak at ~200–220 ppm confirms the carbonyl carbon.
- UV-Vis : π→π* transitions of the carbonyl group (λmax ~280 nm) .
Advanced: How do steric effects from the (1R,2R)-2-methylcyclopropyl group influence enantioselective synthetic pathways?
The methyl group on the cyclopropane introduces steric hindrance, directing nucleophilic attack to the less hindered face:
- Chiral ligands : Use bisoxazoline or BINAP ligands in asymmetric catalysis to enforce desired stereochemistry.
- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral GC or HPLC during reaction optimization .
Basic: What are the primary applications of this compound in medicinal chemistry research?
- Lead compound optimization : Modify the chlorinated ketone moiety to enhance bioavailability or target affinity.
- Protease inhibition : The electrophilic carbonyl may act as a warhead in covalent inhibitors (e.g., SARS-CoV-2 M) .
Advanced: How can contradictory data on biological activity (e.g., cytotoxicity vs. therapeutic effect) be resolved?
- Dose-response studies : Establish IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Off-target profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to rule out non-specific kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
